3'-Chloro-4'-fluoro-3-(4-thiomethylphenyl)propiophenone

Description

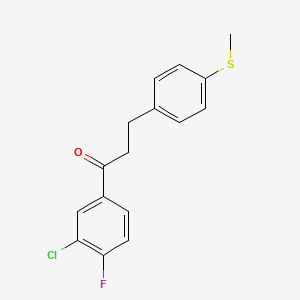

3'-Chloro-4'-fluoro-3-(4-thiomethylphenyl)propiophenone (CAS: 898781-63-0) is a halogenated propiophenone derivative with a molecular formula of C₁₆H₁₄ClFOS and a molecular weight of 308.8 g/mol . Its structure features a propiophenone backbone substituted with a 4-thiomethylphenyl group at the 3-position and halogen atoms (chloro and fluoro) at the 3' and 4' positions of the adjacent aromatic ring (Fig. 1). The thiomethyl (-SCH₃) group introduces unique electronic and steric effects, distinguishing it from other propiophenone derivatives. This compound is primarily utilized in organic synthesis, particularly in reactions involving sulfur-containing intermediates or halogen-directed coupling processes .

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFOS/c1-20-13-6-2-11(3-7-13)4-9-16(19)12-5-8-15(18)14(17)10-12/h2-3,5-8,10H,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJXPGSXEUOUHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644386 | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-45-8 | |

| Record name | 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-[4-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3’-Chloro-4’-fluoro-3-(4-thiomethylphenyl)propiophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluorobenzonitrile and 4-thiomethylphenylboronic acid.

Reaction Conditions: The initial step involves a Suzuki coupling reaction between 3-chloro-4-fluorobenzonitrile and 4-thiomethylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the intermediate 3-chloro-4-fluoro-3-(4-thiomethylphenyl)benzonitrile.

Hydrolysis: The intermediate is then subjected to hydrolysis under acidic conditions to yield the corresponding carboxylic acid.

Reduction: The carboxylic acid is reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride.

Oxidation: Finally, the alcohol is oxidized to the desired propiophenone using an oxidizing agent such as pyridinium chlorochromate.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

3’-Chloro-4’-fluoro-3-(4-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can yield the corresponding alcohols or amines, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The chloro and fluoro substituents on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Addition: The carbonyl group in the propiophenone core can participate in addition reactions with nucleophiles such as Grignard reagents, forming tertiary alcohols.

Scientific Research Applications

3’-Chloro-4’-fluoro-3-(4-thiomethylphenyl)propiophenone has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: It is used in the synthesis of functional materials, including polymers and liquid crystals, due to its unique structural properties.

Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential biological activity.

Mechanism of Action

The mechanism of action of 3’-Chloro-4’-fluoro-3-(4-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features, including the chloro, fluoro, and thiomethyl groups, contribute to its binding affinity and selectivity. The propiophenone core can interact with hydrophobic pockets in the target protein, while the substituents can form hydrogen bonds or electrostatic interactions, stabilizing the compound-protein complex. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound belongs to a broader class of halogenated propiophenones, where variations in substituent positions and functional groups significantly alter physicochemical and reactivity profiles. Key analogues include:

Key Observations:

- Halogen Positioning : The 3'-Cl and 4'-F configuration in the target compound optimizes steric and electronic interactions for nucleophilic aromatic substitution, whereas 2'-Cl analogues (e.g., 794573-87-8) face synthetic limitations due to unfavorable steric hindrance .

- Functional Group Effects : The thiomethyl group (-SCH₃) in the target compound increases electron density at the 4-position, facilitating sulfur-specific reactions (e.g., thioether formation) compared to methoxy (-OCH₃) derivatives, which prioritize solubility over reactivity .

- Bromine Substitution: Brominated analogues (e.g., 3-(4-bromophenyl)-4'-fluoropropiophenone) exhibit higher electrophilicity, making them preferred for cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.